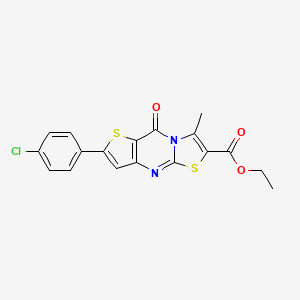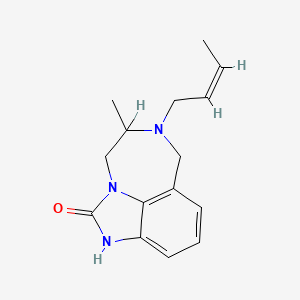
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate is a complex organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of azo, nitro, and ammonium functional groups, making it a subject of interest in both synthetic chemistry and applied research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with under alkaline conditions to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with to introduce the trimethylammonium group.
Methyl Sulphate Formation: Finally, the compound is treated with to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate: can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
科学研究应用
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty dyes and pigments.
作用机制
The mechanism of action of (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The trimethylammonium group facilitates binding to negatively charged cellular membranes, enhancing its biological activity.
相似化合物的比较
Similar Compounds
- (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium methyl sulphate
Uniqueness
The presence of bromine atoms in (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its chlorinated or dimethylammonium counterparts.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
85187-91-3 |
|---|---|
分子式 |
C20H27Br2N5O6S |
分子量 |
625.3 g/mol |
IUPAC 名称 |
2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H24Br2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
GQLKZUHALODMQA-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





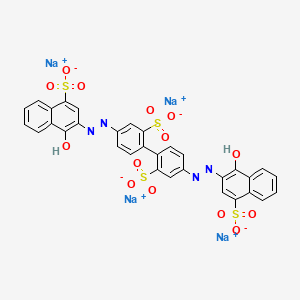
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
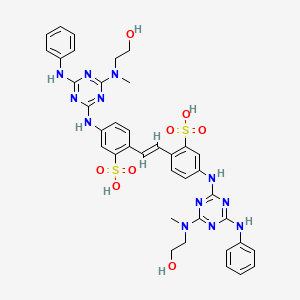
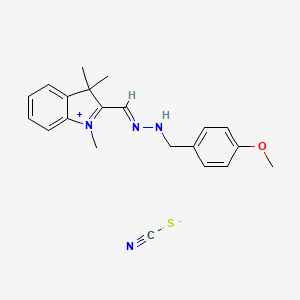
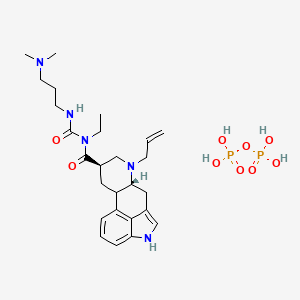
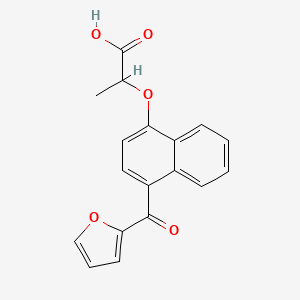
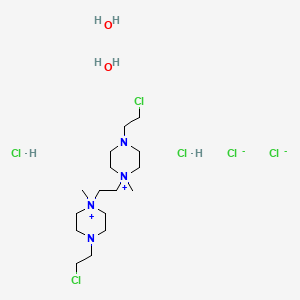
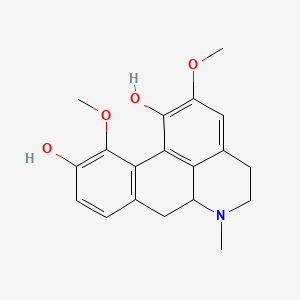
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
